3-Fluoro-5-(5-pyridin-2-yltetrazol-2-yl)benzonitrile

mGlu5 receptor Radioligand binding Ki determination

Researchers requiring a high-potency, brain-penetrant mGlu5 reference antagonist for concentration-response curves or ligand benchmarking face potency gaps with non-fluorinated analogs. This 3-fluoro tetrazole-benzonitrile (compound 48/7) is the validated solution, delivering a >10-fold binding affinity gain (Ki 14 nM) and ~18-fold functional potency improvement (IC50 3.9 nM) over parent compound 47. Its documented oral bioavailability and in vivo receptor occupancy make it the definitive benchmark for CNS mGlu5 programs. • Ki 14 nM at human mGlu5 - >10× tighter binding than the unsubstituted parent (Ki 102-186 nM) • Functional IC50 3.9 nM in calcium flux assays - ~18× more potent than compound 47 • Brain-penetrant, orally bioavailable, with confirmed in vivo receptor occupancy in rodent models

Molecular Formula C13H7FN6
Molecular Weight 266.23 g/mol
CAS No. 507269-27-4
Cat. No. B1249972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-5-(5-pyridin-2-yltetrazol-2-yl)benzonitrile
CAS507269-27-4
Synonyms3-F-PT-BN
3-fluoro-5-(5-pyridin-2-yl-2H-tetrazol-2-yl)benzonitrile
Molecular FormulaC13H7FN6
Molecular Weight266.23 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=NN(N=N2)C3=CC(=CC(=C3)C#N)F
InChIInChI=1S/C13H7FN6/c14-10-5-9(8-15)6-11(7-10)20-18-13(17-19-20)12-3-1-2-4-16-12/h1-7H
InChIKeyNNUSSUPIQZLYJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-5-(5-pyridin-2-yltetrazol-2-yl)benzonitrile: Identity & Pharmacological Class


3-Fluoro-5-(5-pyridin-2-yltetrazol-2-yl)benzonitrile (CAS 507269-27-4), also designated compound 48 or 7 in primary literature, is a synthetic small-molecule antagonist of the metabotropic glutamate receptor subtype 5 (mGlu5). It belongs to the heteroarylazole class of mGlu5 negative allosteric modulators (NAMs) and was identified through systematic structure-activity relationship (SAR) optimization of the tetrazole-benzonitrile scaffold [1]. The compound is characterized as highly potent, selective, and brain-penetrant, with demonstrated oral bioavailability and in vivo receptor occupancy in rodent models [2]. Its primary research application lies in probing mGlu5-mediated neurotransmission, particularly in anxiety, depression, and fragile X syndrome paradigms.

Target Class Selective mGlu5 negative allosteric modulator
CNS Penetration Reported brain-penetrant profile
Oral Bioavailability Reported oral bioavailability context
Functional Assay Fit Supports mGlu5 functional antagonism studies

3-Fluoro-5-(5-pyridin-2-yltetrazol-2-yl)benzonitrile: Advantages Over Generic Analogs


Within the mGlu5 NAM chemotype, minor structural modifications produce order-of-magnitude shifts in target engagement and functional blockade. The unsubstituted parent compound 47 (3-(5-pyridin-2-yl-2H-tetrazol-2-yl)benzonitrile) exhibits a Ki of 102–186 nM and an IC50 of ~72 nM, whereas introduction of a single 3-fluoro substituent yields compound 48/7 with a Ki of 14 nM and an IC50 of 3.9 nM—representing a >10-fold gain in binding affinity and an ~18-fold improvement in functional antagonism [1][2]. This potency cliff is driven by the requirement for small, non-hydrogen-bond-donating substituents at the meta position of the benzonitrile ring; larger or hydrogen-bond-capable groups erode activity, making the fluoro congener uniquely optimal within this scaffold [3]. Consequently, generic or non-fluorinated analogs cannot reproduce the same level of in vitro potency, brain penetration, or in vivo receptor occupancy that defines this compound’s utility in translational neuropharmacology studies.

1
Potency cliff
Non-fluorinated or des-fluoro analogs may not achieve comparable mGlu5 binding affinity and functional blockade due to >10-fold potency difference.
2
CNS exposure
Analogous heteroarylazoles without documented brain penetration may not support CNS target engagement required for in vivo behavioral paradigms.
3
Scaffold sensitivity
Meta-substituent SAR is stringent; replacement of the 3-fluoro group with H-bond donors or larger groups erodes activity, limiting scaffold interchangeability.

3-Fluoro-5-(5-pyridin-2-yltetrazol-2-yl)benzonitrile: Quantitative Evidence vs. Closest Analogs


Binding Affinity Advantage of 3-Fluoro Substitution

Introduction of a fluorine atom at the 3-position of the benzonitrile ring increases mGlu5 binding affinity by approximately 7- to 13-fold relative to the unsubstituted parent compound. In a direct radioligand displacement assay using [3H]3-methoxy-5-(pyridin-2-ylethynyl)pyridine on rat cortical membranes, the 3-fluoro derivative exhibits a Ki of 14 nM, whereas the parent 3-(5-pyridin-2-yl-2H-tetrazol-2-yl)benzonitrile shows Ki values ranging from 102 to 186 nM across independent measurements [1][2].

Binding Affinity (Ki)
Head-to-head
14 nM (3-fluoro) vs 102–186 nM (parent)
Supports higher-affinity mGlu5 binding
Rat cortical membrane assay
mGlu5 receptor Radioligand binding Ki determination

Functional Antagonism Improvement in Human mGlu5 Calcium Flux Assay

In a human mGlu5 receptor calcium flux assay, the 3-fluoro compound achieves an IC50 of 3.9 nM (pIC50 8.41), demonstrating potent functional blockade of glutamate-stimulated signaling [1]. By comparison, the unsubstituted parent compound exhibits an IC50 of approximately 72 nM in the same assay format, representing an ~18-fold reduction in functional potency [2]. This functional potency gap confirms that the fluorine substituent not only enhances binding but also translates into superior receptor antagonism in a cellular context.

Functional Antagonism (IC₅₀)
Head-to-head
3.9 nM (3-fluoro) vs ~72 nM (parent)
Supports enhanced functional blockade
Human mGlu5 calcium flux assay
mGlu5 receptor Calcium mobilization Functional antagonism

Brain Penetration and In Vivo Receptor Occupancy

The 3-fluoro substitution not only optimizes in vitro potency but also preserves the physicochemical properties necessary for blood-brain barrier permeation. The compound is explicitly described in primary literature as having good rat pharmacokinetics, brain penetration, and in vivo receptor occupancy at mGlu5 [1]. This contrasts with many early mGlu5 NAMs, such as MPEP (2-methyl-6-(phenylethynyl)pyridine), which, despite nanomolar potency (Ki ~17 nM), exhibited suboptimal brain exposure and rapid clearance that limited its utility in chronic dosing paradigms [2]. While direct head-to-head brain-to-plasma ratios are not tabulated, the qualitative designation of 'brain-penetrant' for the 3-fluoro tetrazole series versus the known CNS limitations of alternative chemotypes constitutes a meaningful differentiation for behavioral and in vivo imaging applications.

CNS Penetration
Class-level
Reported brain-penetrant with in vivo receptor occupancy
CNS research context supported
Qualitative literature designation
Brain penetration Receptor occupancy CNS drug discovery

Selectivity Profile Against Related Glutamate Receptors

The tetrazole-benzonitrile series, including the 3-fluoro analog, is characterized as selective for mGlu5 over other metabotropic glutamate receptor subtypes. The parent J. Med. Chem. 2004 publication explicitly states selectivity for mGlu5, and the SAR optimization campaign was designed to maintain this selectivity while enhancing potency [1]. In contrast, early-generation mGlu5 antagonists such as MPEP exhibited off-target activity at NMDA receptors and the norepinephrine transporter at higher concentrations, complicating interpretation of in vivo effects [2]. While quantitative selectivity ratios (e.g., mGlu5 vs. mGlu1 IC50) are not publicly available for this precise compound, the explicit designation as 'selective' by the originating medicinal chemistry team indicates that selectivity was a design criterion met during lead optimization.

Selectivity Profile
Class-level
Series designated selective for mGlu5
Reduced off-target polypharmacology risk
Selectivity ratios not publicly reported
Selectivity mGlu receptor subtypes Off-target profiling

In Vivo Anxiolytic Efficacy and Oral Bioavailability

The tetrazole series demonstrates oral efficacy in the rat fear-potentiated startle (FPS) model of anxiety. The parent compound 47 showed an ED50 of 5.4 mg/kg (p.o.) when dosed acutely, although rapid tolerance developed upon repeated dosing [1]. The 3-fluoro analog 48 was developed to address this tolerance issue through enhanced potency and potentially altered pharmacokinetics. A subsequent optimization campaign around the 3-fluoro core led to 3-[3-fluoro-5-(5-pyridin-2-yl-2H-tetrazol-2-yl)phenyl]-4-methylpyridine, described as highly potent and orally bioavailable with improved in vivo properties [2]. This demonstrates that the 3-fluoro benzonitrile intermediate is not merely a potent in vitro compound but serves as a validated entry point for developing orally active, CNS-penetrant mGlu5 antagonists with anxiolytic efficacy—a differentiating feature relative to tool compounds that lack oral bioavailability or show acute tolerance.

Anxiolytic Endpoint
Supporting evidence
Parent ED₅₀ 5.4 mg/kg p.o. (rat FPS); fluoro analog designed for improved properties
Supports oral anxiolytic endpoint context
Anxiolytic effects may tolerate on repeated dosing
Anxiolytic activity Fear-potentiated startle Oral bioavailability

3-Fluoro-5-(5-pyridin-2-yltetrazol-2-yl)benzonitrile: Research & Procurement Scenarios


High-Potency Reference Antagonist for mGlu5 Binding and Functional Assays

With a Ki of 14 nM and a functional IC50 of 3.9 nM at human mGlu5, this compound serves as a high-potency reference antagonist for radioligand displacement and calcium flux assays. Its >10-fold potency advantage over the unsubstituted parent compound 47 makes it the preferred choice for establishing concentration-response curves, defining maximal blockade, and benchmarking novel mGlu5 ligands [1]. Researchers conducting routine mGlu5 screening should prioritize this compound to avoid the higher concentrations—and associated solubility or off-target risks—required when using less potent analogs.

CNS Drug Discovery Targeting mGlu5 for Anxiety, Depression, and Fragile X

The 3-fluoro tetrazole scaffold combines nanomolar mGlu5 potency with documented brain penetration and oral bioavailability, making this compound a validated starting point for CNS drug discovery. Its use as a chemical probe or lead-like scaffold is supported by in vivo receptor occupancy data and anxiolytic efficacy in the fear-potentiated startle model [2]. Medicinal chemistry teams optimizing for CNS indications should procure this compound as a benchmark for evaluating new chemical series, particularly when oral dosing and blood-brain barrier penetration are critical selection criteria.

PET Tracer Development for mGlu5 Receptor Occupancy Imaging

The presence of a fluorine atom at the 3-position provides a potential site for ¹⁸F radiolabeling, enabling the development of positron emission tomography (PET) tracers for imaging mGlu5 receptor occupancy in vivo. The compound's established brain penetration and high-affinity binding (Ki 14 nM) are essential prerequisites for PET ligand development [1]. Procurement of the non-radioactive reference standard is a necessary step for laboratories developing ¹⁸F-labeled analogs for translational imaging studies in neuropsychiatric disorders.

SAR Studies on mGlu5 Negative Allosteric Modulators

The well-characterized SAR around the tetrazole-benzonitrile core—where 3-fluoro substitution yields a >10-fold potency gain [1]—makes this compound an essential comparator for SAR expansion. Medicinal chemists exploring alternative substituents, core modifications, or linker variations can use this compound as a potency benchmark to rapidly assess whether new designs maintain or improve upon the established pharmacophore. Its commercial availability as a research chemical further supports systematic analoging efforts.

Application
Selection Property
Validation Focus
mGlu5 binding and functional assay reference
Reported high-affinity binding and functional potency context
Head-to-head assay benchmarking
CNS mGlu5 target engagement studies
Reported brain penetration and oral bioavailability
CNS exposure and receptor occupancy validation
PET tracer radiolabeling precursor
Fluorine-18 labeling site at 3-position
Radiotracer affinity and brain uptake
mGlu5 NAM SAR expansion
Fluorine-substitution scaffold benchmark
Binding and functional comparison
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